molecular formula C18H14ClFN2O3 B3463502 3-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide

3-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B3463502
M. Wt: 360.8 g/mol
InChI Key: BDTSPGQZCILMJH-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as "CFI-400945" and is a member of the isoxazolecarboxamide family of compounds. In

Mechanism of Action

Target of Action

ZINC00869316, also known as Oprea1_352225 or 3-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide, is a zinc compound. Zinc is an essential trace element that plays a crucial role in numerous biological functions. It is a key component of many enzymes and plays an important role in protein synthesis and cell division .

Mode of Action

Zinc has three primary biological roles: catalytic, structural, and regulatory . It is involved in the composition of numerous protein structural components, such as various metalloenzymes and hemoglobinases . Zinc can also be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .

Biochemical Pathways

Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . It assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Pharmacokinetics

Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

Zinc plays an important role in β-cell function, insulin action, glucose homeostasis, and the pathogenesis of diabetes and its complications . Extensive research suggests zinc’s involvement in promoting malignancy and invasion in cancer cells, despite its low tissue concentration .

Action Environment

Environmental factors can influence the bioavailability and toxicity of zinc. For example, soil properties can affect the speciation and bioavailability of zinc, influencing its ecological risk . Furthermore, zinc’s influence on growth and effects on immunity, various systems of the body, and participation in different metabolisms are also explained .

Advantages and Limitations for Lab Experiments

One of the advantages of CFI-400945 for lab experiments is its specificity for CHK1, making it a useful tool for studying the role of CHK1 in cell division and DNA repair. However, CFI-400945 is a complex compound that requires specialized equipment and expertise to synthesize and work with. Additionally, the effects of CFI-400945 on non-cancerous cells and tissues are not well understood, making it important to use caution when working with this compound.

Future Directions

There are several future directions for research on CFI-400945. One area of interest is the development of new cancer treatments that target CHK1. Additionally, further research is needed to understand the effects of CFI-400945 on non-cancerous cells and tissues. Finally, the anti-inflammatory properties of CFI-400945 make it a potential treatment for a variety of inflammatory diseases, and further research is needed to explore this potential application.

Scientific Research Applications

CFI-400945 has shown promising results in scientific research for various medical applications. One of the primary applications of CFI-400945 is in the treatment of cancer. Studies have shown that CFI-400945 inhibits the growth of cancer cells by targeting specific enzymes involved in cell division. Additionally, CFI-400945 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c1-10-15(18(23)21-13-8-3-4-9-14(13)24-2)17(22-25-10)16-11(19)6-5-7-12(16)20/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTSPGQZCILMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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